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Bis(4-hexyloxyphenyl)methanone

Cat. No.: B14040150
M. Wt: 382.5 g/mol
InChI Key: WTAJUZVRCDEXDL-UHFFFAOYSA-N
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Description

Bis(4-hexyloxyphenyl)methanone (CAS 1108157-34-1) is a high-value specialty intermediate with significant applications in materials science research. Its primary researched utility is as an effective photoinitiator in the crosslinking of extruded polyolefins . The hexyloxy side chains enhance the compound's compatibility within polymer matrices, facilitating efficient cross-linking reactions upon exposure to light, which is critical for developing advanced polymeric materials with tailored properties. With a molecular formula of C 25 H 34 O 3 and a molecular weight of 382.54 g/mol, this white solid provides researchers with a defined chemical entity for experimental development . The compound is characterized by its high purity, which is essential for achieving reproducible results in sensitive polymerization processes and other advanced applications . Applications & Research Value: • Polymer Chemistry: Serves as a key photoinitiator for crosslinking polyolefins, improving the thermal and mechanical stability of the resulting polymers . • Organic Electronics: While direct references are limited in the current search, compounds with similar structural features (diphenylmethanone core with alkoxy chains) are often investigated as building blocks for conjugated polymers in organic photovoltaic cells and other electronic devices, suggesting potential exploratory research avenues. Handling and Storage: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. For specific storage conditions, please refer to the product's Certificate of Analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34O3 B14040150 Bis(4-hexyloxyphenyl)methanone

Properties

Molecular Formula

C25H34O3

Molecular Weight

382.5 g/mol

IUPAC Name

bis(4-hexoxyphenyl)methanone

InChI

InChI=1S/C25H34O3/c1-3-5-7-9-19-27-23-15-11-21(12-16-23)25(26)22-13-17-24(18-14-22)28-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3

InChI Key

WTAJUZVRCDEXDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformation Pathways

Retrosynthetic Analysis and Strategic Precursor Selection for Bis(4-hexyloxyphenyl)methanone Synthesis

A retrosynthetic analysis of this compound reveals several logical disconnection points, primarily centered around the formation of the central ketone and the ether linkages. The most straightforward approach involves a Friedel-Crafts acylation, where the benzophenone (B1666685) core is constructed by disconnecting one of the aryl-carbonyl bonds. This leads to two primary precursor sets: 4-hexyloxybenzoyl chloride and 4-hexyloxybenzene, or alternatively, phosgene (B1210022) (or a phosgene equivalent) and two equivalents of 4-hexyloxybenzene.

Another key disconnection strategy involves breaking the ether bonds. This would yield 4,4'-dihydroxybenzophenone (B132225) and 1-bromohexane (B126081) as precursors. This approach is advantageous as 4,4'-dihydroxybenzophenone is a readily available starting material. The synthesis would then proceed via a Williamson ether synthesis.

A classical approach to synthesis involves the reaction of an alcohol to form an alkyl halide, a good electrophile, which can then react with a nucleophile. youtube.com In the context of this compound, this could involve converting hexanol to 1-bromohexane, which then reacts with the hydroxyl groups of 4,4'-dihydroxybenzophenone.

Catalytic Coupling Reactions in the Construction of the Benzophenone Core (e.g., Suzuki, Stille)

Modern synthetic strategies for constructing the benzophenone core of molecules like this compound often employ powerful palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille couplings. These methods offer high efficiency and functional group tolerance.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. organic-chemistry.orgdiva-portal.org For the synthesis of a substituted benzophenone, this could involve the coupling of an arylboronic acid with an aryl halide, followed by oxidation of an intermediate, or more directly through carbonylative coupling protocols. The Suzuki reaction is favored for its use of generally stable and less toxic organoboron reagents. organic-chemistry.orgbeilstein-journals.org Recent advancements have enabled Suzuki couplings to proceed at room temperature and even in aqueous media, enhancing the sustainability of the process. organic-chemistry.orgresearcher.life The choice of catalyst system, such as those employing bulky phosphine (B1218219) ligands, can be crucial for achieving high yields, especially with sterically hindered substrates. diva-portal.org

The Stille coupling reaction provides another versatile method for carbon-carbon bond formation, utilizing an organotin reagent (organostannane) and an organohalide, catalyzed by palladium. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is known for its broad substrate scope and tolerance of a wide array of functional groups. libretexts.orgorganic-chemistry.org A key step in the catalytic cycle is transmetalation, where the organic group is transferred from the tin atom to the palladium center. wikipedia.orglibretexts.org Carbonylative Stille couplings, where carbon monoxide is incorporated to form the ketone functionality, are particularly relevant for the synthesis of benzophenones. researchgate.net While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds used. wikipedia.orgorganic-chemistry.org

The general mechanism for these palladium-catalyzed cross-coupling reactions involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide. diva-portal.orgwikipedia.org

Transmetalation: The organic group from the organoboron (Suzuki) or organotin (Stille) compound is transferred to the palladium(II) complex. diva-portal.orgwikipedia.orglibretexts.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, regenerating the palladium(0) catalyst and forming the desired product. wikipedia.org

Coupling ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki Coupling Organoboron (e.g., boronic acid)Low toxicity of reagents, stable reagents, mild reaction conditions. organic-chemistry.orgbeilstein-journals.orgPotential for side reactions depending on substrate and base.
Stille Coupling Organotin (organostannane)Broad substrate scope, high functional group tolerance. libretexts.orgorganic-chemistry.orgToxicity of organotin compounds. wikipedia.orgorganic-chemistry.org

Novel Synthetic Routes and Enhanced Reaction Efficiencies

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of substituted benzophenones like this compound. These novel routes often aim to improve yields, reduce reaction times, and utilize less hazardous reagents.

One area of advancement is the use of alternative catalysts and reaction media. For example, some syntheses of diaryl ketones have moved away from traditional Friedel-Crafts conditions to mitigate the use of strong Lewis acids and chlorinated solvents. google.com Palladium-catalyzed carbonylative cross-coupling reactions have emerged as a powerful tool, allowing for the direct synthesis of diaryl ketones from aryl halides and a carbon monoxide source. researchgate.net

The development of one-pot procedures, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, represents another strategy to enhance efficiency. For instance, a one-pot borylation/Suzuki cross-coupling sequence can streamline the synthesis of complex molecules. organic-chemistry.org

Functionalization Strategies for Tailoring Molecular Properties and Reactivity

The functionalization of the this compound scaffold is a key strategy for tailoring its physical, chemical, and electronic properties for specific applications. The peripheral hexyloxy chains and the aromatic rings provide multiple sites for modification.

Introducing different functional groups onto the phenyl rings can significantly alter the molecule's electronic character. For example, the incorporation of electron-donating or electron-withdrawing groups can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for applications in organic electronics. mdpi.com

The hexyloxy chains can also be modified. Altering the chain length or introducing branching can impact the molecule's solubility, melting point, and solid-state packing, which in turn affects the material's bulk properties.

Methods for functionalization include electrophilic aromatic substitution reactions on the phenyl rings, or by starting with pre-functionalized precursors during the synthesis. For instance, using a substituted benzoyl chloride in a Friedel-Crafts reaction or a functionalized arylboronic acid in a Suzuki coupling allows for the direct incorporation of desired functionalities. mdpi.comresearchgate.net The development of selective C-H activation/functionalization reactions also offers a powerful and atom-economical approach to modifying the aromatic core.

Development of this compound Analogues and Hybrid Structures

Building upon the core structure of this compound, researchers have developed a variety of analogues and hybrid structures to explore new functionalities and applications. These efforts often involve replacing one or both of the 4-hexyloxyphenyl moieties with other aromatic or heteroaromatic systems, or by integrating the benzophenone unit into larger molecular or macromolecular architectures.

The synthesis of analogues with different substitution patterns on the phenyl rings can lead to materials with altered electronic and photophysical properties. acs.orgust.hk For example, introducing fluorine atoms or trifluoromethylthio groups can significantly impact the molecule's electrochemical stability and electron-accepting ability. acs.org

Hybrid structures incorporating the this compound unit have been explored in the context of materials science. For instance, this moiety has been incorporated as a building block in polymers and dendrimers to create materials with specific optical or electronic properties. diva-portal.orgmdpi.com The benzophenone core can act as a flexible linker or a photoactive center within these larger structures.

Molecular hybridization, a strategy that combines two or more pharmacophores, has been used to create novel molecules with potential biological activity. nih.gov While not directly related to this compound in the provided context, the principles of molecular hybridization could be applied to develop new derivatives with interesting properties.

The synthesis of these analogues and hybrid structures often relies on the versatile synthetic methodologies discussed previously, such as Suzuki and Stille couplings, which allow for the modular assembly of complex molecular architectures. ingentaconnect.comresearchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of Bis(4-hexyloxyphenyl)methanone. These methods are founded on the principle that molecular bonds vibrate at specific, quantized frequencies. By measuring the absorption (FTIR) or inelastic scattering (Raman) of light, a spectrum is generated that acts as a unique molecular fingerprint, revealing the presence of specific functional groups and offering insights into the molecule's conformation and local environment. ksu.edu.sanih.gov

For this compound, the vibrational spectra are dominated by characteristic modes of its constituent parts: the central benzophenone (B1666685) core and the two flanking hexyloxy chains.

Carbonyl (C=O) Stretch: The most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the stretching vibration of the ketone carbonyl group. For benzophenone derivatives, this typically appears in the 1630-1670 cm⁻¹ region. Its precise position can be sensitive to the electronic effects of the para-substituents and the degree of conjugation and intermolecular hydrogen bonding.

Aromatic Ring Modes: The phenyl rings exhibit a series of characteristic vibrations. These include C-H stretching modes above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which typically appear as a group of bands in the 1450-1600 cm⁻¹ range.

Ether (C-O-C) Linkage: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkages are key identifiers. The strong, characteristic asymmetric C-O-C stretching band is typically found in the 1240-1260 cm⁻¹ region. researchgate.net

Aliphatic Chain Modes: The hexyloxy tails give rise to symmetric and asymmetric C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups, which are observed in the 2850-2960 cm⁻¹ range. mdpi.com Bending vibrations (scissoring, wagging, twisting) for these groups appear at lower wavenumbers, typically between 1370 cm⁻¹ and 1470 cm⁻¹.

Raman spectroscopy provides complementary information. While the polar C=O and C-O bonds give strong FTIR signals, the non-polar, symmetric vibrations of the aromatic rings and the C-C backbone of the alkyl chains are often more intense in the Raman spectrum. ksu.edu.sa Analysis of the low-frequency (lattice mode) region in the Raman spectra of solid samples can be particularly useful for differentiating between polymorphic forms, as these modes are highly sensitive to the crystal packing and intermolecular interactions. spectroscopyonline.com

Table 1: Characteristic Vibrational Frequencies for this compound
Vibrational ModeTypical Wavenumber (cm⁻¹)Technique (Typical Intensity)Structural Information
Aromatic C-H Stretch3000 - 3100FTIR (Weak-Medium), Raman (Strong)Presence of phenyl groups.
Aliphatic C-H Stretch2850 - 2960FTIR (Strong), Raman (Strong)Confirms hexyloxy alkyl chains. mdpi.com
Carbonyl (C=O) Stretch1630 - 1670FTIR (Very Strong), Raman (Medium)Identifies the central ketone group. nist.gov
Aromatic C=C Stretch1450 - 1600FTIR (Medium-Strong), Raman (Strong)Fingerprint region for the phenyl rings.
Asymmetric C-O-C Stretch1240 - 1260FTIR (Strong), Raman (Weak)Confirms the aryl-ether linkage. researchgate.net

Sophisticated Nuclear Magnetic Resonance (NMR) Techniques for Molecular Dynamics and Supramolecular Organization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound in solution. It provides atom-specific information by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum can be divided into distinct regions:

Aromatic Region (δ 6.8-7.8 ppm): The protons on the two phenyl rings appear in this downfield region. Due to the para-substitution pattern, the spectrum typically shows two sets of doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-donating hexyloxy group are shifted upfield compared to those ortho to the electron-withdrawing carbonyl group.

Alkoxy Region (δ ~4.0 ppm): The two protons on the methylene group directly attached to the ether oxygen (-O-CH ₂-) appear as a triplet, shifted downfield due to the deshielding effect of the oxygen atom.

Aliphatic Region (δ 0.8-1.8 ppm): The remaining protons of the hexyl chains appear as a series of multiplets in the upfield region of the spectrum. The terminal methyl (CH₃) group typically appears as a triplet around δ 0.9 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key resonances include:

Carbonyl Carbon (δ > 190 ppm): The ketone carbonyl carbon is highly deshielded and appears far downfield.

Aromatic Carbons (δ 114-164 ppm): This region contains signals for the twelve aromatic carbons. The carbon attached to the oxygen (C-O) is the most downfield (deshielded) among the ring carbons, while the carbon bearing the carbonyl group also shows a distinct downfield shift. mdpi.com

Aliphatic Carbons (δ 14-68 ppm): The six distinct carbon signals of the hexyloxy chain are observed, with the carbon directly bonded to the ether oxygen (-O-C H₂) appearing around δ 68 ppm and the terminal methyl carbon appearing at the most upfield position (~δ 14 ppm). mdpi.com

Beyond basic structure confirmation, more advanced NMR techniques like 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space correlations between protons, providing insights into the preferred solution-state conformation and the proximity of different parts of the molecule. For studying supramolecular organization, changes in chemical shifts and relaxation times upon aggregation can indicate the formation of ordered structures.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
Assignment¹H NMR (ppm)¹³C NMR (ppm)Notes
Aromatic H (ortho to C=O)~7.7 - 7.8~132Doublet, deshielded by carbonyl group.
Aromatic H (ortho to -O)~6.9 - 7.0~114Doublet, shielded by hexyloxy group.
-O-CH₂-~4.0~68Triplet, deshielded by oxygen.
-(CH₂)₄-~1.3 - 1.8~22 - 31Series of multiplets.
-CH₃~0.9~14Triplet, terminal methyl group.
C=ON/A>190Ketone carbonyl carbon.
Aromatic C-ON/A~163Carbon attached to ether oxygen.
Aromatic C-(C=O)N/A~130Quaternary carbon attached to carbonyl.

X-ray Diffraction Studies: Unveiling Crystalline Architectures and Organized Phases

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. univ-rennes.fr Single-crystal XRD, when suitable crystals can be grown, provides a precise molecular structure, including bond lengths, bond angles, and torsional angles. It also reveals how molecules pack together in the crystal lattice, governed by intermolecular forces like van der Waals interactions and C-H···π interactions. This packing information is crucial for understanding the bulk properties of the material.

For a molecule like this compound, a single-crystal XRD study would reveal:

Molecular Conformation: The dihedral angle between the two phenyl rings and the planarity of the benzophenone core.

Alkyl Chain Conformation: The arrangement of the hexyloxy chains, which often adopt an all-trans conformation to maximize packing efficiency. nih.gov

Crystal Packing: The unit cell parameters (a, b, c, α, β, γ) and the space group, which define the symmetry and repeating unit of the crystal. nih.govpleiades.online It would identify any specific packing motifs, such as herringbone or π-stacking arrangements.

In the absence of single crystals, Powder X-ray Diffraction (PXRD) can be used to analyze polycrystalline samples. While PXRD does not yield a full structural solution, it provides a diffraction pattern that is characteristic of the crystalline phase(s) present. It is highly effective for identifying different polymorphs, monitoring phase transitions, and determining the degree of crystallinity in a sample. arxiv.org

Table 3: Illustrative Crystallographic Data Obtainable from a Single-Crystal XRD Study
ParameterExample Data TypeSignificance
Chemical FormulaC₂₅H₃₄O₃Confirms molecular composition. nih.gov
Crystal Systeme.g., MonoclinicDefines the basic symmetry of the unit cell. nih.gov
Space Groupe.g., P2₁/cDescribes the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating lattice unit. nih.gov
Volume (V)ųVolume of the unit cell.
Ze.g., 4Number of molecules per unit cell.
Bond Lengths/AnglesÅ / °Precise intramolecular geometry.
Torsion Angles°Defines the 3D conformation of the molecule.

Note: The data in this table are illustrative examples of the parameters obtained from an XRD experiment and are not the experimentally determined values for this compound.

Microscopic Techniques (TEM, SEM, AFM) for Morphological Characterization of Self-Assembled Structures

While spectroscopic and diffraction techniques probe the molecular scale, microscopic methods visualize the material's morphology on the nanometer to micrometer scale. Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are essential for characterizing the larger-scale structures that arise from the self-assembly of this compound molecules.

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and provides information about the internal structure of a material. To be analyzed by TEM, samples must be very thin to allow electrons to pass through them. TEM can be used to image the lamellar structures within crystalline domains, visualize nanoparticles, or identify different phases within a composite material. unifi.itwhiterose.ac.uk

Atomic Force Microscopy (AFM): AFM is a surface-imaging technique that can achieve near-atomic resolution. It uses a sharp tip on a cantilever to scan the sample surface, generating a 3D topographical map. AFM is ideal for characterizing the morphology of thin films and can reveal details about molecular packing, the height of terraces in crystalline layers, and the fine structure of self-assembled monolayers. cardiff.ac.uk

For this compound, these techniques are critical for understanding how processing conditions (e.g., solvent evaporation rate, annealing temperature) influence the resulting solid-state morphology, which in turn dictates the material's macroscopic properties.

Table 4: Comparison of Microscopic Techniques for Morphological Analysis
TechniqueInformation ObtainedTypical ResolutionSample Environment
SEMSurface topography, morphology, composition (with EDS)~1-10 nmHigh vacuum
TEMInternal structure, crystallography, particle size/shape<1 nmHigh vacuum
AFM3D surface topography, roughness, mechanical properties~0.1-5 nm (Lateral), <0.1 nm (Vertical)Air, liquid, or vacuum

Time-Resolved Spectroscopies for Investigating Excited State Dynamics and Energy Transfer Processes

Time-resolved spectroscopic techniques are employed to study the fate of a molecule after it absorbs light. These methods monitor spectral changes on extremely short timescales, from femtoseconds (10⁻¹⁵ s) to microseconds (10⁻⁶ s), providing a "movie" of the electronic and structural relaxation processes.

Femtosecond transient absorption (FsTA) spectroscopy is a prime example of such a technique. cardiff.ac.uk In a typical FsTA experiment, a sample is first excited by an ultrashort laser pulse (the "pump"). A second, weaker probe pulse, delayed by a precise amount of time, is then passed through the sample to measure its absorption spectrum. By varying the delay time between the pump and probe pulses, one can track the formation and decay of short-lived species such as singlet and triplet excited states, charge-transfer states, and radical ions. unifi.itnccr-must.ch

For a molecule like this compound, which possesses a benzophenone core known for efficient intersystem crossing, FsTA could be used to:

Track Excited State Decay: Measure the lifetime of the initially formed singlet excited state (S₁) and monitor its conversion to the triplet state (T₁).

Observe Intersystem Crossing: Directly observe the decay of the S₁ signal and the concomitant rise of the T₁ absorption signal, allowing for the determination of the intersystem crossing rate.

Investigate Energy Transfer: In a system where this compound is mixed with another molecule, FsTA can determine if and how quickly energy is transferred from its excited state to the neighboring molecule. This is critical for applications in organic electronics and photocatalysis. nccr-must.ch

Probe Structural Reorganization: Changes in the shape and position of the transient absorption bands over time can provide information about structural relaxation in the excited state. nccr-must.ch

These studies are fundamental to understanding the photophysical behavior of the molecule and designing materials with specific light-absorbing or energy-transferring properties.

Computational Chemistry and Theoretical Modeling of Bis 4 Hexyloxyphenyl Methanone Systems

Quantum Chemical Calculations (DFT, TD-DFT): Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of Bis(4-hexyloxyphenyl)methanone. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods for this purpose, providing a balance between accuracy and computational cost for medium to large-sized organic molecules. mdpi.comdiva-portal.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. diva-portal.orgschrodinger.com The HOMO acts as the electron donor, while the LUMO is the electron acceptor. physchemres.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. schrodinger.comphyschemres.org In this compound, the HOMO is typically characterized by π-orbitals delocalized across the phenyl rings and the oxygen atoms of the ether groups, while the LUMO is primarily centered on the π* orbital of the benzophenone (B1666685) core, particularly the carbonyl group. This distribution facilitates a π → π* transition upon photoexcitation. nih.gov

Charge Distribution and Molecular Electrostatic Potential (MEP): DFT calculations also provide a detailed map of the electron density and charge distribution. Natural Bond Orbital (NBO) analysis and calculated Mulliken atomic charges reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule. nih.gov The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution, mapping the regions of positive and negative potential. For this compound, the MEP map typically shows a region of high negative potential around the carbonyl oxygen atom, making it a primary site for electrophilic attack or hydrogen bonding, while the aromatic protons and hexyloxy chains constitute regions of positive potential. researchgate.net

Time-Dependent DFT (TD-DFT) and Electronic Transitions: TD-DFT is employed to calculate the excited-state properties and predict the electronic absorption spectra. mdpi.comnih.gov These calculations can determine the energies of vertical electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands in a UV-Vis spectrum. mdpi.com For benzophenone derivatives, the primary absorption bands in the UV region are typically assigned to HOMO → LUMO transitions with π → π* character. nih.gov The presence of the electron-donating hexyloxy groups can influence the energy of these transitions, potentially shifting the absorption maxima compared to unsubstituted benzophenone.

Table 4.1: Representative Theoretical Electronic Properties of Benzophenone Derivatives

PropertyDescriptionTypical Calculated Value (eV)Computational Method
E_HOMOEnergy of the Highest Occupied Molecular Orbital-5.9 to -6.5DFT/B3LYP
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8 to -2.5DFT/B3LYP
HOMO-LUMO GapEnergy difference between HOMO and LUMO3.7 to 4.5DFT/B3LYP
Lowest Singlet Excitation (S1)Energy of the first electronic transition~3.5 (π → π*)TD-DFT/B3LYP

Note: The values presented are representative for benzophenone-type systems and can vary based on the specific functional, basis set, and molecular conformation. Actual values for this compound require specific calculation.

Molecular Dynamics Simulations for Conformational Landscapes and Self-Assembly Prediction

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, molecular motion, and intermolecular organization. researchgate.netresearchgate.net

Conformational Landscapes: this compound is a flexible molecule due to the rotational freedom of the phenyl rings and the conformational flexibility of the two hexyloxy chains. MD simulations can map the potential energy surface as a function of these degrees of freedom, revealing the most stable conformers and the energy barriers between them. researchgate.netresearchgate.net Such simulations, often employing force fields like OPLS (Optimized Potentials for Liquid Simulations) or developing specialized parameters from quantum calculations, can predict how the molecule behaves in different environments, such as in solution or in a crystalline state. acs.org For example, dispersion-corrected DFT-MD simulations have been successfully used to model the thermal motion and displacement parameters of benzophenone in its crystal lattice. researchgate.net

Prediction of Self-Assembly: The interplay between the rigid aromatic core and the flexible aliphatic chains in this compound suggests a propensity for self-assembly into ordered structures, such as those found in liquid crystals. MD simulations are a key tool for predicting this behavior. By simulating a large number of molecules, it is possible to observe the spontaneous formation of ordered phases (e.g., nematic, smectic) and to understand the driving forces behind this organization. These simulations can reveal how intermolecular interactions guide the alignment of molecules and the packing of the hexyloxy chains. Advanced techniques, such as dissipative particle dynamics (DPD), a coarse-grained simulation method, can be combined with machine learning to predict the type of self-assembled structure a molecule is likely to form based on its chemical features. rsc.org

Investigation of Intermolecular Interactions and Supramolecular Recognition Mechanisms

The way molecules of this compound interact with each other and with other chemical species governs its macroscopic properties, including crystal structure, solubility, and its potential role in host-guest chemistry.

Intermolecular Interactions in the Solid State: In the crystalline phase, molecules arrange themselves to maximize favorable intermolecular interactions. Computational methods are used to analyze and quantify these interactions. Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular contacts in a crystal. nih.gov For a molecule like this compound, key interactions include:

π-π Stacking: Interactions between the electron-rich aromatic phenyl rings.

C-H···π Interactions: Where hydrogen atoms from the alkyl chains or phenyl rings interact with the face of an adjacent phenyl ring.

Van der Waals Forces: Dispersion forces, particularly significant for the long hexyloxy chains, which play a crucial role in molecular packing.

C-H···O Interactions: Weak hydrogen bonds can form between C-H bonds and the carbonyl oxygen atom. researchgate.net

Energy framework calculations, often performed using software like CrystalExplorer, can compute the interaction energies between molecular pairs, revealing the energetic landscape of the crystal packing and identifying the most significant stabilizing interactions. nih.gov

Supramolecular Recognition: Supramolecular chemistry involves the study of systems held together by non-covalent interactions. nih.gov The benzophenone scaffold can be incorporated into larger host molecules, such as macrocycles, designed for molecular recognition. beilstein-journals.org Theoretical studies can model the binding of a guest molecule within a host containing the this compound unit. acs.org These models calculate the binding energy and elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for the recognition event. Such studies are critical for designing receptors with high affinity and selectivity for specific guest molecules. beilstein-journals.org

Theoretical Approaches to Understanding Reaction Pathways and Catalytic Efficiencies

Computational chemistry can provide detailed mechanistic insights into the chemical reactions used to synthesize this compound. The synthesis typically involves two main stages: the formation of the benzophenone core and the subsequent etherification to add the hexyloxy chains.

Friedel-Crafts Acylation Mechanism: The benzophenone core is often synthesized via a Friedel-Crafts acylation reaction. researchgate.netnih.gov For instance, 4,4'-dihydroxybenzophenone (B132225) can be formed through related acylation chemistry. chemicalbook.comgoogle.com DFT calculations have been used extensively to study the mechanism of this reaction type, for example, the AlCl₃-catalyzed acylation of benzene (B151609) with benzoyl chloride. nih.gov These studies map the entire reaction energy profile, identifying key intermediates, transition states, and activation energies. The mechanism typically involves:

Formation of a highly electrophilic acylium ion from the acyl chloride and the Lewis acid catalyst. DFT studies have identified this as often being the rate-determining step. nih.gov

Electrophilic attack of the acylium ion on the aromatic ring to form a Wheland intermediate (a σ-complex).

Deprotonation to restore aromaticity and yield the final ketone product.

Computational studies can compare the activation barriers for acylation at different positions on the aromatic ring, explaining the observed regioselectivity. researchgate.netd-nb.info

Williamson Ether Synthesis Pathway: The hexyloxy chains are typically added to a dihydroxybenzophenone (B1166750) precursor via a Williamson ether synthesis, reacting the precursor with an alkyl halide (e.g., 1-bromohexane) in the presence of a base. While less computationally intensive than C-C bond formation, theoretical methods can still be applied to model this Sₙ2 reaction. Calculations can determine the reaction's energy profile, confirming the concerted mechanism and evaluating the influence of the solvent and base on the reaction rate.

Multiscale Modeling for Bridging Molecular-Level Phenomena to Macroscopic Behavior

Many interesting properties of this compound, such as its potential use in liquid crystals or organic electronic devices, emerge from collective molecular behavior on length and time scales that are too large for purely quantum mechanical methods. nih.govresearchgate.net Multiscale modeling addresses this by combining different computational techniques to bridge the gap between the molecular and macroscopic worlds. acs.orgmit.edu

A typical multiscale workflow might involve:

Quantum Mechanics (QM): DFT calculations are performed on a single molecule or a small cluster of molecules to obtain fundamental parameters like molecular geometry, partial charges, and electronic coupling energies between adjacent molecules. acs.org

Atomistic Molecular Dynamics (MD): The parameters derived from QM are used to develop a classical force field. This force field is then used in large-scale MD simulations to study the collective behavior of thousands of molecules, allowing for the simulation of conformational dynamics and local ordering. acs.org

Coarse-Graining (CG) and Mesoscale Simulations: To reach even larger scales, atomistic models can be simplified into coarse-grained models, where groups of atoms are represented as single beads. nih.gov This reduction in degrees of freedom allows for the simulation of phenomena like liquid crystal phase transitions or the formation of large self-assembled domains, which occur over microseconds or longer. ntua.gr

Continuum/Device Modeling: The macroscopic parameters obtained from mesoscale simulations (e.g., charge mobility, viscosity, elastic constants) can be fed into continuum models to predict the performance of a device, such as an organic light-emitting diode (OLED) or a liquid crystal display. soton.ac.uk

This hierarchical approach allows researchers to understand how changes in the molecular structure of this compound, computed at the quantum level, ultimately influence the functional properties of a bulk material or device.

Investigation of Organized Phases and Supramolecular Architectures

Thermotropic Liquid Crystalline Behavior: Mechanisms of Mesophase Formation and Stability

No specific data on the thermotropic liquid crystalline behavior of Bis(4-hexyloxyphenyl)methanone, including its mesophase formation and stability, is available in the reviewed literature.

Self-Assembly Processes in Solution, Bulk, and at Interfaces

Detailed research findings on the self-assembly processes of this compound in various environments are not documented.

Formation of Nanostructured Materials through Directed Molecular Assembly

There is no available information on the use of this compound for the formation of nanostructured materials through directed molecular assembly.

Impact of Molecular Structure on Supramolecular Network Formation and Organization

A specific analysis of how the molecular structure of this compound impacts supramolecular network formation is not possible without experimental data.

Responsive Supramolecular Systems: Design Principles for Stimuli-Responsiveness

The design and study of responsive supramolecular systems based on this compound are not reported in the available scientific literature.

Applications in Advanced Functional Materials and Technologies

Role in Organic Electronic and Optoelectronic Devices: Design Principles for Charge Transport and Exciton (B1674681) Management

In the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), the performance and longevity of devices are critically dependent on the management of electrical charges (holes and electrons) and excited states (excitons). The molecular architecture of Bis(4-hexyloxyphenyl)methanone makes it a promising candidate for use in charge transport and exciton management layers.

The core of the molecule, benzophenone (B1666685), is an electron-accepting group, while the ether linkages of the hexyloxy chains are electron-donating. This creates a Donor-Acceptor-Donor (D-A-D) type structure. Such structures are fundamental in designing organic semiconductors. The benzophenone core has been identified as a valuable fragment for synthesizing organic semiconductors for OLEDs. nih.gov Furthermore, the benzophenone moiety is known for its high intersystem crossing efficiency, a characteristic that is being explored for the development of advanced emitters, such as those used in Thermally Activated Delayed Fluorescence (TADF). nih.gov

Design principles for materials like this compound in OLEDs revolve around:

Charge Transport: The hexyloxy groups can facilitate hole injection and transport, making the molecule suitable for use in Hole Transport Layers (HTLs). A well-designed HTL must have appropriate energy levels to ensure efficient injection of holes from the anode and transport to the emissive layer.

Exciton Management: To maximize light emission, excitons must be confined within the emissive layer. Materials with high triplet energy are required for Exciton Blocking Layers (EBLs) in phosphorescent and TADF OLEDs to prevent excitons from quenching at the transport layer interface. The benzophenone core can be tailored to achieve a high triplet energy, making its derivatives suitable for this purpose. The goal is to create a balanced charge flux and confine excitons, which is crucial for achieving high efficiency and long operational lifetimes in OLEDs.

Integration into Non-linear Optical Systems: Strategies for Enhanced Optical Responses

Non-linear optical (NLO) materials are crucial for technologies like optical switching, frequency conversion, and optical limiting. The NLO response of a material is governed by its molecular hyperpolarizability, which can be enhanced through specific molecular design strategies. This compound incorporates several of these design principles.

Strategies for enhancing NLO responses in organic molecules include:

Donor-Acceptor Systems: The interaction between the electron-donating hexyloxy groups and the electron-accepting carbonyl bridge in this compound facilitates intramolecular charge transfer (ICT). This ICT is a key mechanism for generating large third-order NLO susceptibilities (χ⁽³⁾). Studies on other D-A-D and Donor-Acceptor-Acceptor (D-A-A) molecules, such as chalcone (B49325) derivatives, have shown that the strength of the donor and acceptor groups directly influences the magnitude of the NLO response. researchgate.net

Extended Conjugation: The two phenyl rings provide a conjugated π-electron system that allows for electron delocalization, which is essential for NLO activity.

Molecular Symmetry: While second-order NLO effects require non-centrosymmetric molecules, third-order effects, such as third-harmonic generation (THG), can occur in centrosymmetric molecules. researchmap.jpresearchgate.net The enhancement of the third-order susceptibility (χ⁽³⁾) is a primary goal for materials used in all-optical switching and data processing.

Theoretical studies on similar molecules, like 4-fluoro-4-hydroxybenzophenone, have predicted large hyperpolarizability values, indicating their potential in NLO applications. uantwerpen.be The magnitude of the NLO response for benzophenone derivatives makes them promising candidates for future optoelectronic devices.

Table 1: Comparison of Third-Order NLO Properties of Related Organic Materials

Compound/Material Class Nonlinear Refractive Index (n₂) Third-Order Susceptibility (χ⁽³⁾) Measurement Conditions
Chalcone Derivatives researchgate.net ~10⁻¹³ cm²/W ~10⁻¹³ esu 532 nm, ns pulses
Hydroxy Substituted Anthraquinone researchgate.net ~10⁻¹⁰ m²/W ~10⁻⁴ esu 532 nm, CW laser
Conjugated Benzodioxal Derivatives researchgate.net ~10⁻¹⁴ cm²/W - 532 nm, ns pulses

This table provides comparative values for different classes of organic materials to illustrate the typical range of NLO properties.

Utilization in Sensing Platforms: Molecular Recognition and Transduction Mechanisms

The structure of this compound, with its rigid aromatic core and flexible alkoxy chains, is characteristic of a mesogen—a molecule that can form liquid crystal (LC) phases. This property is highly valuable for the development of advanced sensing platforms. researchgate.netnih.govelsevierpure.com

LC-based sensors operate on the principle that the ordered orientation of LC molecules can be easily disrupted by external stimuli or molecular binding events at an interface. researchgate.netnih.gov This disruption causes a macroscopic change in the optical properties of the liquid crystal, which can be detected visually (e.g., through a change in color or brightness under polarized light).

The transduction mechanism in an LC sensor involving a molecule like this compound would typically follow these steps:

Functionalization and Anchoring: A surface (e.g., a glass slide or a micro-droplet interface) is prepared to induce a specific, uniform alignment (anchoring) of the liquid crystal molecules.

Molecular Recognition: The surface is functionalized with receptor molecules that can specifically bind to a target analyte (e.g., a protein, DNA, or a chemical toxin).

Transduction: When the target analyte binds to the receptors, it disrupts the ordered packing of the liquid crystal molecules at the interface. This local disruption propagates through the bulk of the liquid crystal medium due to its fluid, yet ordered, nature.

Signal Amplification and Detection: The change in molecular orientation alters the bulk optical properties of the liquid crystal, leading to a highly amplified, easily detectable signal. For instance, a homeotropic (perpendicular) alignment might appear dark under cross-polarizers, while the disrupted, planar alignment would appear bright.

This compound could serve as a key component of the liquid crystal phase in such a sensor, providing the necessary mesogenic properties and a stable, responsive medium for signal transduction.

Application in Energy Harvesting and Conversion Technologies

In the realm of solar energy, benzophenone and its derivatives are being explored as functional additives to enhance the performance and, crucially, the stability of solar cells.

Organic Solar Cells (OSCs): The benzophenone moiety is a well-known UV absorber. nih.gov When used as an additive in the active layer of an OSC, it can filter out high-energy UV photons that would otherwise degrade the primary donor and acceptor polymers. One study reported that adding benzophenone to a non-fullerene OSC improved the power conversion efficiency (PCE) and significantly enhanced photostability, with the device retaining 79% of its original PCE after illumination aging, compared to 65% for the control device. researchgate.net

Perovskite Solar Cells (PSCs): Stability remains a major challenge for PSCs. The carbonyl group (C=O) in the benzophenone core can act as a Lewis base. When added to the perovskite precursor solution, it can passivate defects, particularly at the grain boundaries of the perovskite crystal film. elsevierpure.comnih.gov This is achieved through the interaction of the oxygen atom with uncoordinated lead ions (Pb²⁺) in the perovskite lattice, which suppresses charge recombination traps. researchmap.jpelsevierpure.com This passivation leads to a remarkable improvement in both efficiency and long-term stability.

One study demonstrated that incorporating benzophenone into a FAPbI₃ perovskite solar cell increased the PCE from 13.12% to 18.84% and dramatically improved stability, with the device retaining ~90% of its initial PCE after 700 hours in ambient air, whereas the control device degraded to 30% of its initial value in under 300 hours. researchmap.jpelsevierpure.com The hexyloxy chains on this compound could further enhance this effect by improving its solubility and distribution within the perovskite film.

Table 2: Performance Enhancement of Perovskite Solar Cells with Benzophenone Additive

Device Configuration PCE Voc (V) Jsc (mA/cm²) Fill Factor (%) Stability (700h in air)
Control (without BP) elsevierpure.com 13.12% 0.98 20.84 64.2 Retains ~30% of initial PCE

Development of Photo-Responsive Materials and Switches

Molecules that can change their shape or properties in response to light are the basis for photomechanical actuators, molecular switches, and smart materials. The benzophenone core and its derivatives are known to exhibit photo-responsive behaviors.

Crystals of certain organic molecules can undergo significant mechanical motion—such as bending, twisting, or jumping—when exposed to light. researchgate.net This effect originates from a photochemical reaction, such as a cycloaddition or isomerization, that causes a change in molecular shape and size. This change induces strain within the crystal lattice, which is then released through macroscopic mechanical deformation.

While direct studies on this compound are limited, its close structural analog, 4,4'-dimethoxybenzophenone, is known to exhibit photomechanical bending. The mechanism is believed to involve the photochemical [2+2] cycloaddition of the benzophenone molecules in the crystalline state. The absorption of UV light triggers the formation of a cyclobutane (B1203170) ring between adjacent molecules, altering the crystal lattice parameters and causing the crystal to bend. This process can be reversible, allowing for the development of light-powered actuators and switches. The long hexyloxy chains in this compound would influence the crystal packing and could be used to tune the mechanical properties and response of such photo-responsive materials.

Polymerization and Advanced Composite Strategies Incorporating Bis 4 Hexyloxyphenyl Methanone

Homopolymerization and Copolymerization Approaches with Bis(4-hexyloxyphenyl)methanone Derivatives

While direct homopolymerization of this compound itself is not a common route due to the lack of readily polymerizable functional groups, its derivatives can be designed to undergo various polymerization reactions. By introducing reactive functionalities onto the aromatic rings or at the terminus of the hexyloxy chains, a range of polymers can be synthesized.

Homopolymerization:

To enable homopolymerization, this compound can be functionalized with polymerizable groups such as vinyl, epoxy, or ethynyl (B1212043) moieties. For instance, the synthesis of a di-methacrylate derivative of a similar bisphenol compound, bis(4-methacryloylmethylphenyl) sulphone, has been reported, which can then undergo free-radical polymerization. rsc.org A similar approach could be applied to this compound to yield a crosslinked network.

Another potential route is through the synthesis of di-functionalized derivatives suitable for step-growth polymerization. For example, the introduction of amine or carboxylic acid groups would allow for the formation of polyamides or polyesters. The general properties of such polymers would be influenced by the rigidity of the benzophenone (B1666685) core and the flexibility of the hexyloxy side chains.

Copolymerization:

Copolymerization offers a more versatile approach to tailor the properties of the resulting materials. This compound, or its functionalized derivatives, can be copolymerized with a variety of other monomers to achieve a desired balance of properties.

For instance, in the synthesis of polyamides , a diamine derivative of this compound could be copolymerized with various diacyl chlorides. The properties of the resulting copolyamides would depend on the nature of the co-monomer. Aromatic diacyl chlorides would lead to more rigid and thermally stable polymers, while aliphatic diacyl chlorides would introduce greater flexibility. A study on the synthesis of polyamides from 4,4ʹ-bis(4-carboxy methylene) biphenyl (B1667301) and various aromatic diamines demonstrated good yields and inherent viscosities, with the resulting polymers showing good solubility in polar aprotic solvents and high glass transition temperatures. jku.at A similar strategy could be employed for derivatives of this compound.

In the realm of polyimides , which are known for their exceptional thermal and chemical stability, a diamine derivative of this compound could be reacted with dianhydrides. The incorporation of the flexible hexyloxy groups could potentially improve the processability of the resulting polyimides, a common challenge with this class of polymers. Research on polyimides based on isomeric (4,4′-methylenediphenoxyl) bis(phthalic anhydride)s has shown that the solubility and thermal properties can be tuned by the isomeric structure of the monomers. nih.gov

The table below illustrates the potential properties of copolymers derived from a hypothetical diamine derivative of this compound with different co-monomers, based on trends observed in similar polymer systems.

Co-monomer (Diacyl Chloride)Expected Polymer TypeExpected Properties
Terephthaloyl chlorideAromatic CopolyamideHigh thermal stability, high modulus, low solubility
Isophthaloyl chlorideAromatic CopolyamideGood thermal stability, improved solubility over terephthaloyl-based polymers
Adipoyl chlorideAliphatic-Aromatic CopolyamideIncreased flexibility, lower glass transition temperature, improved processability

Integration into Polymer Matrices for Hybrid Material Development

This compound can be incorporated as a functional additive into various polymer matrices to develop hybrid materials with enhanced properties. Its rigid benzophenone core and the potential for intermolecular interactions can significantly influence the mechanical and thermal characteristics of the host polymer.

The development of hybrid organic-inorganic nanomaterials has gained significant attention in polymer research. researchgate.net These materials often exhibit advanced properties such as improved abrasion resistance, toughness, and mechanical strength. While this compound is an organic molecule, its incorporation can be seen as a strategy to create organic-organic hybrid materials with tailored properties.

For example, blending this compound with commodity polymers like polycarbonates or polyesters could lead to an increase in the glass transition temperature (Tg) and modulus of the blend, owing to the stiffening effect of the benzophenone unit. The hexyloxy chains would play a crucial role in ensuring compatibility and preventing phase separation.

Furthermore, the benzophenone moiety is a well-known photosensitizer. Upon UV irradiation, it can abstract hydrogen atoms from the polymer matrix, leading to the formation of crosslinks. This property can be exploited to create photocurable polymer composites with improved solvent resistance and dimensional stability.

The table below summarizes potential effects of integrating this compound into different polymer matrices.

Polymer MatrixPotential EnhancementMechanism of Action
Poly(methyl methacrylate) (PMMA)Increased Tg, UV-curableRigidity of benzophenone core, photocrosslinking
Polycarbonate (PC)Improved mechanical strength, increased TgMolecular reinforcement, intermolecular interactions
Epoxy ResinEnhanced toughness and thermal stabilityPlasticization by hexyloxy chains, stiffening by benzophenone core

Grafting and Surface Modification Techniques for Interface Engineering

The benzophenone group in this compound is a powerful tool for surface modification and interface engineering due to its ability to form covalent bonds with a wide range of substrates upon UV irradiation. This photo-grafting technique can be used to alter the surface properties of materials, such as wettability, biocompatibility, and adhesion.

Grafting-to and Grafting-from Approaches:

Grafting-to: In this approach, a polymer containing benzophenone units in its backbone or as side chains is synthesized first. This polymer is then coated onto a substrate and exposed to UV light. The excited benzophenone groups abstract hydrogen atoms from the substrate surface, resulting in the covalent attachment of the polymer chains.

Grafting-from: Alternatively, a derivative of this compound can be first immobilized on a surface. This functionalized surface can then initiate the polymerization of other monomers, leading to the growth of polymer chains directly from the surface.

These techniques are particularly useful in the development of advanced composites, where a strong interface between the filler and the polymer matrix is crucial for optimal performance. By grafting a layer of a compatibilizing polymer onto the surface of reinforcing fillers (e.g., silica, carbon fibers), the interfacial adhesion can be significantly improved.

A study on a surface-independent bioglue using a photo-crosslinkable benzophenone moiety demonstrated the versatility of this approach for immobilizing various biomolecules onto different substrates. rsc.org This highlights the potential of using this compound derivatives for creating biocompatible surfaces on medical implants or for developing biosensors.

Influence of Polymer Architecture on Material Performance and Stability

The architecture of polymers incorporating this compound plays a critical role in determining their final properties. By controlling the arrangement of the monomer units within the polymer chain, a wide range of material performance characteristics can be achieved.

Linear vs. Branched Architectures:

Linear Polymers: Linear polymers synthesized from this compound derivatives are expected to exhibit properties characteristic of semi-crystalline or amorphous thermoplastics. The balance between the rigid benzophenone core and the flexible hexyloxy side chains will influence the degree of crystallinity, melting temperature, and glass transition temperature.

Branched and Hyperbranched Polymers: Introducing branching into the polymer structure can lead to significant changes in properties. Hyperbranched polymers, for instance, are known for their low viscosity, high solubility, and a large number of terminal functional groups. A trifunctional monomer derived from this compound could be used to create hyperbranched polyesters or polyamides with unique processing characteristics and the potential for further functionalization.

Block Copolymers:

Synthesizing block copolymers where one block contains this compound units and the other block consists of a different polymer (e.g., a flexible polyether) can lead to the formation of microphase-separated structures. These materials can exhibit a combination of properties from both blocks, such as thermoplastic elastomeric behavior or the formation of ordered nanostructures. The benzophenone unit can also be used to crosslink one of the domains, leading to the formation of robust nanostructured materials.

The kinetics of photocross-linking in benzophenone-containing zwitterionic copolymers were found to be influenced by the polarity and thermal properties of the polymer matrix. nih.gov This suggests that the architecture and chemical environment surrounding the benzophenone moiety have a direct impact on its reactivity and the efficiency of crosslinking.

Rational Design of Macromolecular Assemblies with the Benzophenone Core

The concept of rational design involves the deliberate and predictable construction of complex macromolecular structures with tailored properties. The benzophenone core of this compound provides a rigid and well-defined building block for the rational design of such assemblies.

By employing principles of supramolecular chemistry, such as hydrogen bonding, pi-pi stacking, and host-guest interactions, it is possible to program the self-assembly of this compound-containing molecules into well-defined architectures. For example, by introducing complementary recognition motifs onto the monomer, one could direct the formation of specific oligomeric or polymeric structures.

The rational design of macromolecular assemblies is a key strategy in the development of advanced materials for applications in nanotechnology, drug delivery, and electronics. The benzophenone core can serve as a scaffold for the attachment of other functional units, such as chromophores, redox-active groups, or bioactive molecules.

A study on the rational design of naphthoquinone-based antibacterial agents demonstrated how the careful design of molecular structure can lead to compounds with high potency and low toxicity. rsc.org A similar approach could be applied to the design of macromolecular assemblies based on the this compound core to create materials with specific functions. Harnessing self-assembly strategies is critical for controlling the aggregation and optoelectronic properties of conjugated polymers for high-performance devices. acs.org

Emerging Research Frontiers and Future Outlook

Exploration of Sustainable Synthesis and Green Chemistry Methodologies

The future synthesis of Bis(4-hexyloxyphenyl)methanone is anticipated to be heavily influenced by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. Traditional syntheses of benzophenone (B1666685) derivatives often involve Friedel-Crafts acylation, which can use stoichiometric amounts of Lewis acid catalysts and chlorinated solvents. Green chemistry seeks to replace these with more environmentally benign alternatives.

Future research could focus on several key areas:

Catalyst Development: Investigating solid acid catalysts or recyclable organocatalysts to replace traditional Lewis acids, thereby simplifying purification and minimizing waste. Organocatalyzed benzannulation reactions, for instance, have been shown to proceed in environmentally benign solvents. rsc.org

Alternative Solvents: Exploring the use of greener solvents derived from renewable resources, such as ethanol (B145695) or supercritical CO2, to replace halogenated hydrocarbons. researchgate.net Photoreduction of benzophenone to benzopinacol (B1666686) has been successfully demonstrated using ethanol as a solvent under UV radiation, highlighting a potential green pathway for related reactions. researchgate.netyoutube.com

Energy Efficiency: The use of microwave or photochemical activation could offer more energy-efficient pathways compared to conventional thermal methods. youtube.com Photochemical reactions, driven by solar energy, represent a particularly sustainable approach.

A prospective green synthesis route might involve the photocatalytic carbonylation of a substituted iodobenzene (B50100) with carbon monoxide, a method that often proceeds under milder conditions than traditional routes.

Aspect of Synthesis Traditional Method Potential Green Chemistry Approach
Catalyst Stoichiometric AlCl3 (Lewis Acid)Recyclable solid acids; Organocatalysts
Solvent Dichloromethane, Carbon DisulfideEthanol, Water, Supercritical Fluids
Energy Source Thermal RefluxMicrowave, UV/Visible Light (Photocatalysis)
Reaction Type Friedel-Crafts AcylationDomino Reactions, C-H Activation

Advancements in in situ Characterization Techniques for Dynamic Systems

The hexyloxy chains in this compound suggest the potential for forming ordered phases, such as liquid crystals, upon changes in temperature. mdpi.com Understanding the dynamics of these phase transitions is crucial for many applications and requires advanced in-situ characterization techniques that can monitor molecular arrangements in real-time.

Future research would benefit from techniques such as:

In situ Optical Microscopy: Using polarized optical microscopy (POM) coupled with a hot stage to directly visualize the formation and evolution of liquid crystalline textures as a function of temperature. nih.gov This is a primary method for identifying liquid crystal phases. sciforum.net

Focused Beam Reflectance Measurement (FBRM): This technique can monitor particle size and count in real-time within a solution, providing crucial data on crystallization or phase separation kinetics without the need for sampling. acs.org

Liquid Crystal-Based Sensing: The compound itself, or related liquid crystalline materials, could be used for the in-situ optical mapping of interfaces. nih.gov The delicate sensitivity of liquid crystals to their environment allows them to act as reporters for molecular events at surfaces. mdpi.commdpi.com For instance, liquid crystal films can be used to monitor surfactant concentrations and mobility at flowing aqueous-oil interfaces. nih.gov

These in-situ methods are critical for understanding the non-equilibrium processes that govern the formation of structured materials from this compound.

Integration into Quantum Materials and Spintronics Research

While a nascent area for this specific molecule, the benzophenone core of this compound presents intriguing possibilities for quantum materials and spintronics. Benzophenone itself is a well-studied photosensitizer, capable of absorbing UV light and transferring energy to other molecules. This property is foundational to its potential use in spin-based technologies.

Prospective research directions include:

Molecular Spintronics: Investigating the spin properties of the triplet state of the benzophenone core upon photoexcitation. The ability to create and manipulate spin states with light is a key goal in spintronics for developing new forms of data storage and processing.

Host for Quantum Emitters: The ordered, self-assembling nature of molecules like this compound could allow them to act as a host matrix for single-photon emitters or spin qubits. The liquid crystal phase could provide a defined, anisotropic environment that helps to preserve the quantum coherence of an embedded guest molecule.

Chiral Quantum Systems: If chiral variants of this compound were synthesized, they could be explored for their chiroptical properties and potential in chiral-induced spin selectivity (CISS), an effect that links molecular chirality to electron spin polarization.

The integration of its photosensitive core with the self-assembly imparted by its alkoxy chains makes this compound a candidate for designing structured, photo-addressable quantum systems.

Development of Advanced Machine Learning and AI-Driven Materials Design

The design and discovery of new materials, particularly those with complex phase behavior like liquid crystals, is an area where artificial intelligence (AI) and machine learning (ML) are becoming indispensable. researchgate.net For a compound like this compound, AI can accelerate research and development significantly.

Future applications of AI in this context include:

Predicting Liquid Crystal Phases: ML models, particularly convolutional neural networks (CNNs), can be trained on polarized optical microscopy textures to automatically identify different liquid crystal phases. sciforum.net This can reduce the time and expertise required for characterization. researchgate.net Accuracies in phase identification using these methods can be very high, often between 95-100%. sciforum.net

Generative Models for New Materials: AI can be used to design new molecules with desired properties. By learning the relationships between molecular structure and properties (e.g., transition temperatures, dielectric anisotropy), generative models could propose novel derivatives of this compound tailored for specific applications. researchgate.net

Optimizing Synthesis Pathways: AI algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions for synthesizing the compound, potentially leading to higher yields and greener processes.

AI/ML Application Objective Relevant AI/ML Technique
Phase Identification Automate the characterization of liquid crystal phases from images.Convolutional Neural Networks (CNNs)
Property Prediction Predict physical properties (e.g., melting point, clearing point) from molecular structure.Quantitative Structure-Property Relationship (QSPR) models, Graph Neural Networks
Inverse Design Generate new molecular structures that possess a target set of properties.Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)
Process Optimization Identify optimal reaction conditions for synthesis.Bayesian Optimization, Reinforcement Learning

The use of AI promises to navigate the vast chemical space of related compounds, accelerating the discovery of next-generation functional materials. kuey.net

Prospective Applications in Unconventional and Multi-Stimuli Responsive Technologies

The molecular structure of this compound, combining a photo-active core with flexible alkyl chains, makes it a prime candidate for the development of smart materials that can respond to multiple external signals. researchgate.nettandfonline.com Materials that respond to stimuli like light, heat, or electric fields are highly sought after for applications ranging from sensors to soft robotics. frontiersin.org

Potential future applications include:

Photo-thermal Actuators: The benzophenone core can absorb UV light and convert it into heat, which could then trigger a phase transition in the material (e.g., from a liquid crystal to an isotropic liquid). This change in phase and molecular order can be harnessed to produce mechanical work, creating a light-driven actuator.

Smart Sensors: The potential liquid crystalline phases of this compound are sensitive to surface interactions. mdpi.com This could be exploited to create sensors where the binding of an analyte to a functionalized surface disrupts the liquid crystal alignment, leading to a readily detectable optical signal. nih.govmdpi.com

Autonomous Materials: By integrating this compound into active systems, such as those containing motor proteins, it might be possible to create materials capable of self-propulsion and controlled movement, a step towards autonomous materials that can perform complex functions. uchicago.edu

Anti-Counterfeiting: Materials that change their optical properties (e.g., fluorescence color) in response to multiple stimuli like heat and mechanical force can be used to create sophisticated anti-counterfeiting labels. tandfonline.com

The development of multi-stimuli responsive systems is a major challenge, and molecules like this compound that integrate different functionalities into a single structure are key to advancing this field. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing Bis(4-hexyloxyphenyl)methanone?

this compound is typically synthesized via nucleophilic aromatic substitution or Friedel-Crafts acylation. For example, fluorinated analogs (e.g., bis(2,5-difluorophenyl)methanone) are synthesized by reacting halogenated aryl precursors with carbonylating agents in solvents like THF or DMSO under basic conditions (e.g., KOH) . Optimization of alkyl chain length (e.g., hexyloxy groups) may require adjusting reaction time and temperature to balance steric hindrance and reactivity.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and purity .
  • FTIR spectroscopy to identify carbonyl (C=O) stretching vibrations (~1650–1750 cm⁻¹) .
  • HPLC/MS for purity assessment and molecular weight verification .
  • Elemental analysis to validate stoichiometry .

Q. How should researchers handle stability and storage of this compound?

While specific data for this compound is limited, structurally similar benzophenones are sensitive to light and moisture. Store in inert, airtight containers at –20°C in the dark. Avoid prolonged exposure to oxidizing agents or high temperatures to prevent decomposition .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound derivatives?

  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for nucleophilic substitutions .
  • Catalyst selection : Lewis acids (e.g., AlCl₃) or photoinitiators (e.g., bis(4-methoxyphenyl)methanone) can stabilize intermediates in Friedel-Crafts reactions .
  • Microwave-assisted synthesis : Reduces reaction time and improves selectivity for bulky substituents .

Q. How to address discrepancies in spectroscopic data during characterization?

  • Cross-validation : Compare experimental NMR/IR spectra with computational predictions (e.g., DFT calculations).
  • Crystallographic analysis : Use tools like ORTEP-III to resolve ambiguities in molecular geometry .
  • Isotopic labeling : Trace isotopic shifts in mass spectrometry to confirm fragmentation patterns .

Q. What role does this compound play in photopolymerization research?

As a benzophenone derivative, it acts as a photoinitiator by generating free radicals under UV light, facilitating crosslinking in polymer matrices. Its hexyloxy groups enhance solubility in hydrophobic resins, enabling uniform curing in coatings or 3D printing applications .

Q. How to evaluate the biological activity of this compound derivatives?

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution to determine MIC values .
  • Efflux pump inhibition : Assess synergy with antibiotics via checkerboard assays to identify resistance-modifying effects .
  • ADMET profiling : Use in silico tools (e.g., PISTACHIO, BKMS_METABOLIC) to predict toxicity and metabolic pathways .

Methodological Considerations

Q. What safety protocols are essential when working with this compound?

  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Spill management : Absorb leaks with inert materials (e.g., silica gel) and dispose as hazardous waste .

Q. How to resolve low solubility issues in reaction media?

  • Co-solvent systems : Combine DMSO with less polar solvents (e.g., ethyl acetate) to dissolve long alkyl chain derivatives .
  • Sonication : Ultrasonic treatment disrupts crystalline aggregates, improving homogeneity .

Q. What computational tools aid in designing this compound-based materials?

  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) .
  • DFT simulations : Model electronic properties (e.g., HOMO/LUMO levels) for optoelectronic applications .

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